![molecular formula C21H23N3O2S B5500721 1-acetyl-N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]-4-piperidinecarboxamide](/img/structure/B5500721.png)

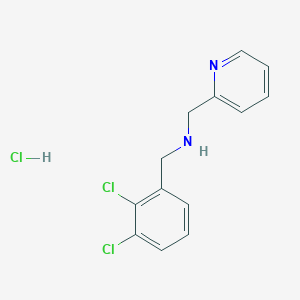

1-acetyl-N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]-4-piperidinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

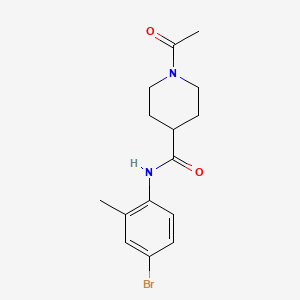

1-acetyl-N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]-4-piperidinecarboxamide is a novel piperidine derivative. Piperidine derivatives are a class of compounds that have been extensively studied and found to have various biological activities, such as anti-acetylcholinesterase activity (Sugimoto et al., 1990).

Synthesis Analysis

The synthesis of piperidine derivatives often involves the introduction of various substituents to enhance their activity and stability. For instance, introducing a carbamoyl group into the phenyl ring of the 4-benzylpiperidine moiety has been found to afford compounds with high metabolic stability and inhibitory activity (Imamura et al., 2006).

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be crucial for their biological activity. For example, the crystal and molecular structure of a related compound, methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate, has been reported, showing the importance of hydrogen bonding and C-H…π interactions in stabilizing the structure (Khan et al., 2013).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, including aminomethylation, to form complex heterocycles such as tetraazatricyclo derivatives (Dotsenko et al., 2012). Alkylation reactions are also common, leading to the synthesis of substituted tetrahydropyridines and thiazolyl acrylonitriles (Krivokolysko et al., 2001).

Applications De Recherche Scientifique

Prokinetic Agents in Gastrointestinal Motility Disorders

Research has highlighted the therapeutic use of prokinetic agents, like cisapride, a substituted piperidinyl benzamide, in enhancing gastrointestinal motility. Cisapride's action is believed to involve the enhancement of acetylcholine release in the myenteric plexus, facilitating or restoring motility throughout the gastrointestinal tract without central depressant or antidopaminergic effects. This specificity positions cisapride as an effective treatment for reflux oesophagitis, non-ulcer dyspepsia, and gastroparesis, especially in diabetic patients. Such studies underscore the potential of structurally related compounds in addressing gastrointestinal motility disorders (McCallum, Prakash, Campoli-Richards, & Goa, 2012).

Cytochrome P450 Isoform Inhibitors

Investigations into the selectivity and potency of chemical inhibitors of Cytochrome P450 (CYP) isoforms in human liver microsomes offer insights into drug-drug interactions and the metabolism of pharmaceuticals. Such studies are critical for understanding how variations in the chemical structure of compounds can influence their interaction with CYP isoforms, potentially impacting the efficacy and safety of drugs. This research area is vital for developing more effective and safer therapeutic agents by elucidating the metabolic pathways involved (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Organotin(IV) Complexes in Anticarcinogenic and Toxicological Studies

The study of organotin(IV) complexes reveals their significant anticarcinogenicity and toxicity, illustrating the complex relationship between chemical structure and biological activity. These compounds, showing high cytotoxic activity against various cancer cell lines, highlight the importance of chemical modifications for enhancing biological properties. Research in this field could inform the design of new anticancer drugs by identifying structurally related compounds with improved efficacy and lower toxicity (Ali, Shahzadi, & Imtiaz-ud-Din, 2018).

Advanced Oxidation Processes for Drug Degradation

The degradation of pharmaceuticals like acetaminophen through advanced oxidation processes (AOPs) is a crucial area of environmental research. Understanding the pathways, by-products, and potential toxicological impacts of AOPs can aid in the development of more sustainable and less harmful waste management practices. This research is particularly relevant for the environmental fate of structurally complex pharmaceuticals, offering insights into minimizing their ecological footprint (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-acetyl-N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2S/c1-13-4-6-16(7-5-13)19-14(2)27-21(18(19)12-22)23-20(26)17-8-10-24(11-9-17)15(3)25/h4-7,17H,8-11H2,1-3H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGWAOWMBVAXTTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(SC(=C2C#N)NC(=O)C3CCN(CC3)C(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-acetyl-N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]piperidine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-methylphenyl)acetyl]pyrrolidine](/img/structure/B5500645.png)

![2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[1-(hydroxymethyl)cyclopentyl]acetamide](/img/structure/B5500647.png)

![5-(2,3-dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5500660.png)

![(3aS*,6aS*)-5-[(3,5-dimethylisoxazol-4-yl)acetyl]-1-oxo-2-propylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5500667.png)

![1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3-[2-(2,6-difluorophenyl)ethyl]piperidine](/img/structure/B5500669.png)

![rel-(3S,4S)-4-(dimethylamino)-1-[2-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]-3-pyrrolidinol dihydrochloride](/img/structure/B5500680.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5500690.png)

![2-(ethoxymethyl)-N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5500714.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-thiophenecarboxamide](/img/structure/B5500735.png)

![2-(4-ethylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide](/img/structure/B5500747.png)

![N-cyclopropyl-2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5500755.png)